Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13703982
InChI: InChI=1S/C13H13NO5/c1-3-19-13(16)9-7-8-5-4-6-10(18-2)11(8)14(17)12(9)15/h4-7,17H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13703982

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate -

Specification

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
IUPAC Name ethyl 1-hydroxy-8-methoxy-2-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C13H13NO5/c1-3-19-13(16)9-7-8-5-4-6-10(18-2)11(8)14(17)12(9)15/h4-7,17H,3H2,1-2H3
Standard InChI Key HMCIUTWXBHYQLI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O
Canonical SMILES CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate follows a multi-step protocol involving cyclization and functionalization reactions. A representative method involves:

  • Initial Cyclization: Starting with methyl 2-fluoronicotinate, condensation with hydroxylamine under acidic conditions generates the quinoline core.

  • Esterification: Reaction with ethyl chloroformate in the presence of triethylamine introduces the ethyl ester group.

  • Methoxy Substitution: Methoxy groups are introduced via nucleophilic aromatic substitution or through directed ortho-metalation strategies .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
CyclizationHydroxylamine, AcOH, 60°C78
EsterificationEthyl chloroformate, Et₃N, reflux82
Methoxy IntroductionNaOMe, DMF, 100°C67

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.47 (s, 1H, C4-H), 7.31–7.29 (m, 1H, C6-H), 7.23–7.22 (m, 1H, C5-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.96 (s, 3H, OCH₃), 1.39 (t, J = 7.1 Hz, 3H, CH₃) .

  • ESI-MS: m/z 264.1 (M+H⁺), consistent with the molecular formula .

Biological Activity and Mechanism of Action

Antiviral Potency Against HIV Integrase

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits nanomolar inhibitory activity against HIV-1 integrase (IN), a critical enzyme for viral replication. Comparative studies with clinical inhibitors like raltegravir (RAL) demonstrate superior efficacy against resistant strains:

Table 2: Inhibitory Activity (EC₅₀) Against HIV Integrase

CompoundEC₅₀ (nM)Resistance Profile
Ethyl derivative5.1Effective against G140S/Q148H
Raltegravir (RAL)1900Less effective against mutants

The compound’s mechanism involves chelation of the integrase active-site Mg²⁺ ions, disrupting viral DNA strand transfer .

Structure-Activity Relationship (SAR)

Modifications at the 3′ and 4′ positions of the benzylamide group significantly influence potency:

  • 3′-Fluoro substitution: Enhances binding affinity by 3-fold.

  • 4′-Methoxy substitution: Reduces cytotoxicity while maintaining efficacy .

Comparative Analysis with Analogues

Ethyl vs. Methyl Esters

Replacing the ethyl ester with a methyl group (e.g., methyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) reduces metabolic stability, as evidenced by shorter plasma half-lives in murine models .

Role of the Methoxy Group

Removal of the 8-methoxy group diminishes antiviral activity by 50%, highlighting its role in stabilizing the enzyme-inhibitor complex through hydrophobic interactions .

Industrial and Pharmacological Considerations

Scalable Synthesis

Continuous flow reactors optimize yields (≥85%) and purity (≥98%) by minimizing side reactions during esterification .

Toxicity Profile

In vitro assays reveal low cytotoxicity (CC₅₀ > 100 μM) in human peripheral blood mononuclear cells, suggesting a favorable therapeutic index .

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